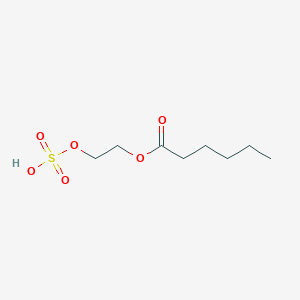

2-(Sulfooxy)ethyl hexanoate

CAS No.: 114481-01-5

Cat. No.: VC19167405

Molecular Formula: C8H16O6S

Molecular Weight: 240.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114481-01-5 |

|---|---|

| Molecular Formula | C8H16O6S |

| Molecular Weight | 240.28 g/mol |

| IUPAC Name | 2-sulfooxyethyl hexanoate |

| Standard InChI | InChI=1S/C8H16O6S/c1-2-3-4-5-8(9)13-6-7-14-15(10,11)12/h2-7H2,1H3,(H,10,11,12) |

| Standard InChI Key | TULKQHKLCQDKOB-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(=O)OCCOS(=O)(=O)O |

Introduction

Synthesis Methods

Esterification-Sulfonation Route

The primary synthesis involves two steps:

-

Esterification: Hexanoic acid reacts with 2-ethylhexanol using acid catalysts (e.g., ) to form 2-ethylhexyl hexanoate .

-

Sulfonation: The ester undergoes sulfation with sulfur trioxide () or chlorosulfonic acid, introducing the sulfooxy group .

Reaction Conditions:

-

Temperature: 80–120°C for esterification; 40–60°C for sulfonation .

-

Yield: ~70–85% after purification.

Alternative Pathways

-

Oxidative Sulfation: Sodium 2-ethylhexanoate (from 2-ethylhexanal oxidation) is sulfated using Mn(II) catalysts under aerobic conditions .

-

Enzymatic Methods: Lipase-mediated esterification followed by chemical sulfation, though less common.

Physicochemical Properties

The sulfooxy group significantly lowers the partition coefficient (LogP) compared to non-sulfated analogs like ethyl hexanoate (LogP: 2.96) . This polarity enables miscibility with aqueous solutions, a trait exploited in drug delivery systems .

Industrial and Biochemical Applications

Polymer Chemistry

-

Catalyst Stabilizer: In silicone elastomers, derivatives like iron 2-ethylhexoate prevent oxidative degradation at high temperatures by forming ferric silicate networks .

-

Polyurethane Production: Tin(II) 2-ethylhexanoate catalyzes cross-linking reactions, enhancing foam stability .

Pharmaceuticals

-

Prodrug Synthesis: The sulfooxy group serves as a hydrolyzable linker in prodrugs, enabling controlled release of active agents .

-

Antibacterial Agents: Sulfated bicyclic compounds (e.g., 7-oxo-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide) leverage sulfate moieties for bacterial enzyme inhibition .

Surfactants and Emulsifiers

-

Anionic Surfactants: The sulfate group confers detergent properties, useful in cosmetic formulations .

Future Directions

Research gaps include eco-toxicological studies and scalable enzymatic synthesis. Advances in green chemistry could optimize sulfation efficiency while reducing waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume